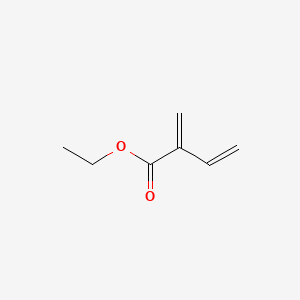
5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate is a chemical compound with the molecular formula C₁₁H₁₃N₃ • H₃O₄P and a molecular weight of 285.24 . It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the reaction of 2-amino-5,6,7-trimethyl-1,8-naphthyridine with phosphoric acid. The reaction conditions often include heating and the use of solvents like methanol or water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce amine-substituted compounds .
Applications De Recherche Scientifique
5,6,7-Trimethyl-1,8-naphthyridin-2-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Applications in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the context of its use, such as in enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5,6,7-trimethyl-1,8-naphthyridine
- 5,6,7-Trimethyl-2,8-dihydro-1,8-naphthyridin-2-imine
Uniqueness
5,6,7-Trimethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Propriétés
Formule moléculaire |
C11H13N3O4P-3 |
|---|---|
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
5,6,7-trimethyl-1,8-naphthyridin-2-amine;phosphate |
InChI |
InChI=1S/C11H13N3.H3O4P/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3;1-5(2,3)4/h4-5H,1-3H3,(H2,12,13,14);(H3,1,2,3,4)/p-3 |
Clé InChI |
WHOPGBZPIAJDRE-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C2=C(N=C1C)N=C(C=C2)N)C.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


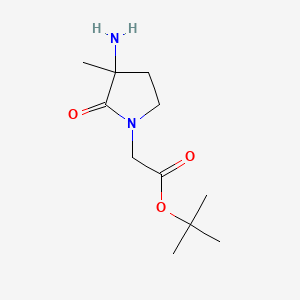
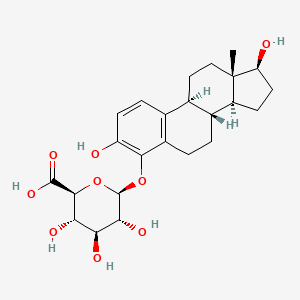
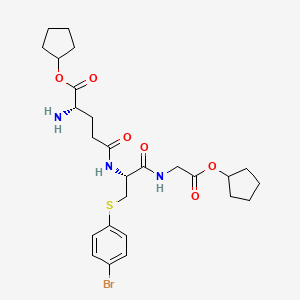
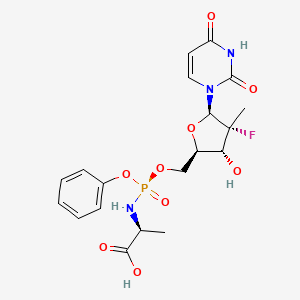
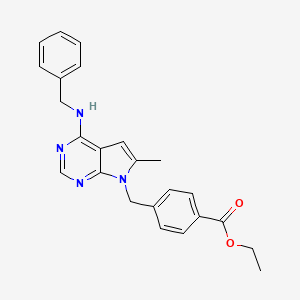
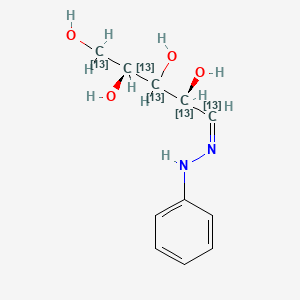
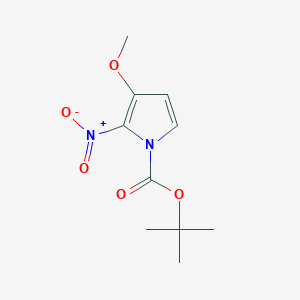
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
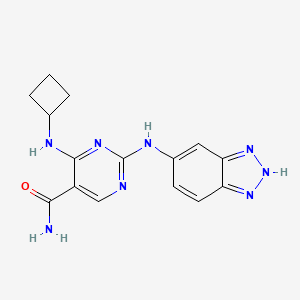
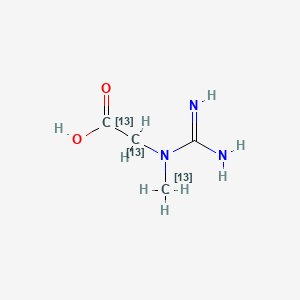
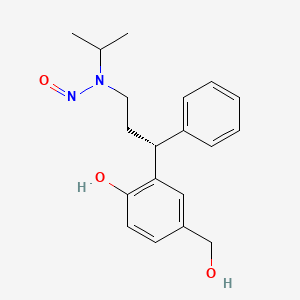
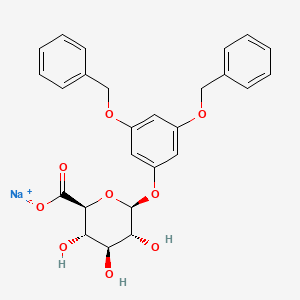
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
